
4-((1,3-二羟基-2-(羟甲基)丙烷-2-基)氨基)丁烷-1-磺酸
描述
“4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid” is an organic compound. Its structure contains two hydroxymethyl groups, one methylamino group, and one ethanesulfonic acid group . It is often used as a buffer, chelating agent, and detergent . It is used to make zwitterionic buffer solutions in the pH range 6.8-8.2 and is used in various fields such as molecular biology, diagnosis, cell culture, pharmacy, agrochemical, and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C8H19NO6S . It is also known as 1,3-Dihydroxy-2-(hydroxymethyl)-2-propanaminium with a molecular formula of C4H12NO3 and an average mass of 122.142 Da .Chemical Reactions Analysis
This compound is often used as a buffer, which means it can help maintain the pH of a solution stable. In biochemical experiments, it can be used to dilute and stabilize the activity of enzymes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 106.1204 . It is soluble in water . The melting point is 136-141 °C .科学研究应用
Neuroprotection in Parkinson’s Disease
Tabs has been investigated for its neuroprotective properties, particularly in the context of Parkinson’s disease. A study demonstrated the potential of a derivative of Tabs, CT51, to protect against mitochondrial toxins like MPP+ that mimic Parkinson’s disease neuropathology . The compound was shown to preserve neural function and circuitry, acting as an antioxidant and modulating the expression of hypoxia-inducible factor 1 alpha (HIF-1α), which regulates iron homeostasis and protects against oxidative stress .
Crystallography
Tabs derivatives have been utilized in crystallography to understand molecular structures. For instance, the crystal structure of a Tabs-related compound was determined to elucidate its interactions and bonding, which is crucial for the development of new materials and understanding biological processes .
Buffer Solutions in Biological Research
Tabs is used to create zwitterionic buffer solutions within the pH range of 6.8-8.2. These buffers are essential in various biological research applications, including molecular biology, diagnosis, and cell culture. They help maintain the pH stability of solutions, which is critical for many biological reactions .
Pharmaceutical Applications
In the pharmaceutical industry, Tabs is used in the formulation of drugs and diagnostic materials. Its buffering capacity makes it suitable for use in medications that require a specific pH range to remain effective .
Agrochemical Research
Tabs finds applications in agrochemical research, where it is used in the study of plant physiology and the development of agrochemical products. Its role in maintaining pH stability is vital for experiments involving plant tissues and cells .
Semen Preservation
Tabs is a component of test yolk buffer medium, which is used in the refrigeration and transport of semen. This application is significant in veterinary medicine and animal husbandry, where it helps preserve the viability of sperm during storage and transportation .
Study of Succinate Oxidation
The compound is also used in the study of succinate oxidation, a key reaction in the citric acid cycle. Understanding this process is important for bioenergetics and metabolic research .
Second Messenger cAMP Hydrolysis
Tabs-related compounds have been studied for their role in hydrolyzing the second messenger cAMP. This molecule is a crucial regulator of many physiological processes, and its hydrolysis is important for signal transduction studies .
未来方向
属性
IUPAC Name |
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZCDVTMZWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398934 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid | |
CAS RN |
54960-65-5 | |
| Record name | Tabs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



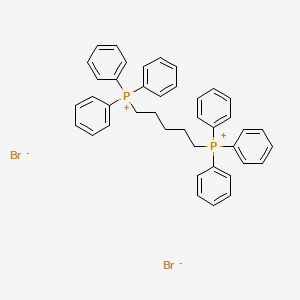
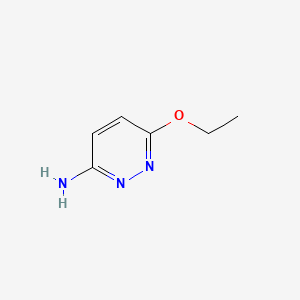
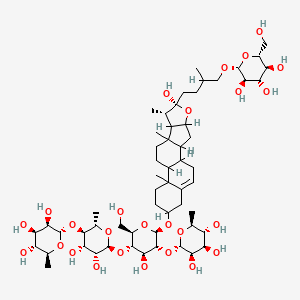
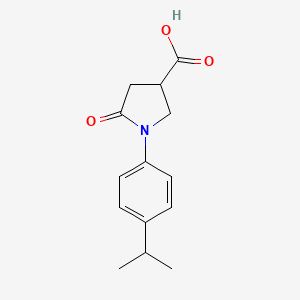
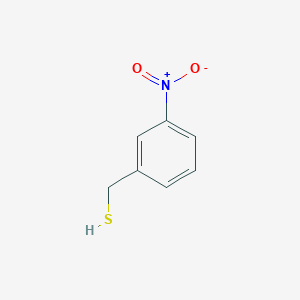
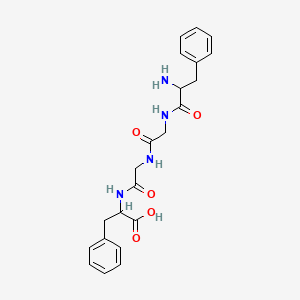
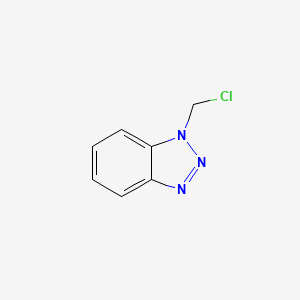

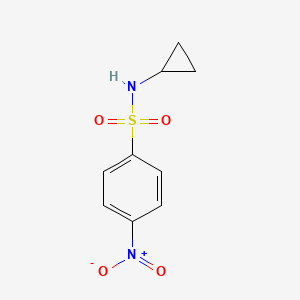

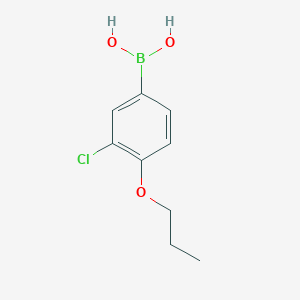
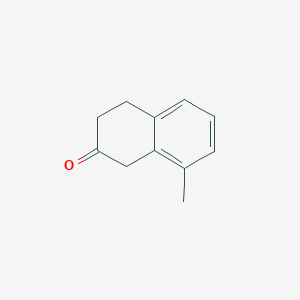

![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)